molecular formula C21H22ClN3O4 B11546290 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11546290
M. Wt: 415.9 g/mol
InChI Key: SPFCWTMBYHCRHY-WYMPLXKRSA-N
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Description

2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of benzylidene, hydrazinyl, and acetamide groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of Benzylidene Hydrazine: This involves the reaction of 4-[(2-chlorobenzyl)oxy]benzaldehyde with hydrazine hydrate under reflux conditions.

    Acylation: The resulting benzylidene hydrazine is then acylated with 2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide in the presence of a suitable catalyst, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or hydrazinyl groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N'-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(oxolan-2-ylmethyl)oxamide

InChI

InChI=1S/C21H22ClN3O4/c22-19-6-2-1-4-16(19)14-29-17-9-7-15(8-10-17)12-24-25-21(27)20(26)23-13-18-5-3-11-28-18/h1-2,4,6-10,12,18H,3,5,11,13-14H2,(H,23,26)(H,25,27)/b24-12+

InChI Key

SPFCWTMBYHCRHY-WYMPLXKRSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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